4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
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Overview
Description
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is an organic compound with a complex structure that finds applications in various fields of scientific research. Known for its unique reactivity and functional groups, this compound is significant in studies related to organic synthesis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate generally involves multi-step organic reactions
Typical synthetic route:
Preparation of the 4-nitrophenol precursor.
Condensation with an appropriate phthalic anhydride derivative to form the isoindole intermediate.
Introduction of the acetate group via esterification reactions.
Reaction conditions can vary but usually involve the use of organic solvents like dichloromethane or ethanol and may require catalysts such as hydrochloric acid or sulfuric acid to facilitate esterification.
Industrial Production Methods
Industrial production of this compound might employ batch processing techniques with careful control of temperature and reaction times to maximize yield and purity. Scalability of the synthesis can be achieved through optimization of reaction parameters and the use of continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate can undergo various types of chemical reactions:
Oxidation: : Reaction with strong oxidizing agents leading to the formation of quinonoid structures.
Reduction: : Reduction of the nitro group to an amino group using reducing agents like hydrogen or catalytic palladium.
Substitution: : Halogenation or alkylation reactions can occur at the aromatic ring or isoindole moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogens (chlorine, bromine) and alkyl halides in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-2-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate.
Scientific Research Applications
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is widely used in:
Chemistry: : As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : In biochemical assays to understand enzyme interactions and binding affinities.
Medicine: : Potential precursor for developing pharmaceutical agents with specific biological activities.
Industry: : Material science research for developing advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The presence of multiple functional groups allows it to engage in hydrogen bonding, π-π stacking, and van der Waals interactions with biological molecules.
Molecular Targets: : Enzymes, receptors, and DNA are common targets.
Pathways Involved: : The compound may modulate enzymatic activity, inhibit or activate receptors, and intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate is unique due to its isoindole structure combined with a nitrophenoxy group. Other similar compounds include:
4-methyl-2-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate: : Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
4-methyl-2-[5-(4-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate: : Contains a methoxy group, resulting in altered electronic properties and chemical behavior.
These comparisons highlight the distinct features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
[4-methyl-2-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O7/c1-13-3-10-21(31-14(2)26)20(11-13)24-22(27)18-9-8-17(12-19(18)23(24)28)32-16-6-4-15(5-7-16)25(29)30/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGHLQYYZOREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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